![molecular formula C22H21FINO8S B1460598 (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-33-4](/img/structure/B1460598.png)
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Overview
Description
“(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a diaryliodonium salt used in metal-free arylation reagents in organic synthesis . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C22H21FINO8S, and its molecular weight is 605.37 g/mol . The structure consists of a 5-fluoro-2-nitrophenyl group, a 2,4,6-trimethoxyphenyl group, and an iodine atom connecting these two groups .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is sensitive to light and heat, and should be stored at a temperature between 0-10°C .Scientific Research Applications
Synthesis of Complex Organic Molecules
This compound is a hypervalent iodine reagent, which is particularly useful in the synthesis of complex organic molecules. It facilitates the metal-free arylation of heteroatom nucleophiles, allowing for the construction of intricate molecular architectures without the need for transition metal catalysts . This is especially valuable in pharmaceutical research where metal contaminants are undesirable.
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to introduce aryl groups into a molecule can be exploited to modify the pharmacokinetic properties of drug candidates. This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy and safety .
Material Science
The compound’s reactivity towards various substrates makes it a valuable tool in material science. It can be used to modify the surface properties of materials, such as polymers, to improve their performance characteristics like thermal stability, mechanical strength, and chemical resistance .
Photocatalysis
As a bench-stable reagent, it can be employed in photocatalytic processes. Its ability to generate radical species upon light irradiation can initiate various chemical transformations, which is beneficial in developing new methods for constructing carbon-carbon bonds in an environmentally friendly manner .
Asymmetric Synthesis
The compound is also useful in asymmetric synthesis. It can be used to create chiral centers with high enantiomeric excess, which is crucial for the production of enantiomerically pure pharmaceuticals .
Pesticide Development
In the field of agrochemistry, the compound’s arylation capabilities can be utilized to develop novel pesticides. By introducing aryl groups into existing pesticide frameworks, researchers can create compounds with enhanced potency and selectivity against agricultural pests .
Safety and Hazards
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FINO5.C7H8O3S/c1-21-10-7-13(22-2)15(14(8-10)23-3)17-11-6-9(16)4-5-12(11)18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADOMGBBYLEKSI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=C(C=CC(=C2)F)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FINO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate | |
CAS RN |
1868173-33-4 | |
Record name | (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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